1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with aryl and heteroaryl boronic acid esters under mild conditions . This method allows for the convenient introduction of trifluoroethyl groups into various aryl and heteroaryl moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl groups into various compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemicals with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoroethyl group can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: This compound is used in similar synthetic applications to introduce trifluoroethyl groups.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: Used as a pesticide intermediate and in the synthesis of other fluorinated compounds.
2,2,2-Trifluoroacetophenone: Used in the synthesis of aromatic polymers and other fluorinated compounds.
Uniqueness
1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol is unique due to its specific structure, which combines a trifluoroethyl group with a piperazine ring and a fluorophenyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O/c14-10-3-1-2-4-11(10)19-7-5-18(6-8-19)9-12(20)13(15,16)17/h1-4,12,20H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQZWCCEVGDMDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193794 | |
Record name | 4-(2-Fluorophenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-80-7 | |
Record name | 4-(2-Fluorophenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluorophenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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